
5-sec-Butyl-2,3-dimethylpyrazine 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-sec-Butyl-2,3-dimethylpyrazine 1-oxide, also known as BDMPO, is a commonly used chemical in scientific research. It is a fluorescent probe that is used to detect and measure reactive oxygen species (ROS) and other free radicals in biological systems. BDMPO has a unique structure that allows it to react with ROS and produce a fluorescent signal that can be easily detected and measured.
作用机制
5-sec-Butyl-2,3-dimethylpyrazine 1-oxide reacts with ROS and other free radicals to produce a fluorescent signal that can be detected and measured. The mechanism of action of 5-sec-Butyl-2,3-dimethylpyrazine 1-oxide involves the reaction of the peroxy radical with the pyrazine ring, producing a highly fluorescent product. The fluorescence of 5-sec-Butyl-2,3-dimethylpyrazine 1-oxide is dependent on the concentration of ROS and other free radicals in the system, making it an excellent tool for measuring oxidative stress and other biological processes.
Biochemical and Physiological Effects:
5-sec-Butyl-2,3-dimethylpyrazine 1-oxide has been shown to have a number of biochemical and physiological effects in biological systems. It has been shown to protect against oxidative stress and inflammation, and to have anti-cancer properties. 5-sec-Butyl-2,3-dimethylpyrazine 1-oxide has also been shown to have neuroprotective effects, and to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of 5-sec-Butyl-2,3-dimethylpyrazine 1-oxide is its high sensitivity and specificity for detecting ROS and other free radicals in biological systems. It is also relatively easy to use and can be applied to a variety of biological samples, including cells, tissues, and body fluids. However, there are some limitations to the use of 5-sec-Butyl-2,3-dimethylpyrazine 1-oxide in lab experiments. For example, it can be affected by the presence of other fluorescent compounds in the sample, and its fluorescence can be quenched by high concentrations of ROS. Additionally, 5-sec-Butyl-2,3-dimethylpyrazine 1-oxide can be toxic to cells at high concentrations, and care must be taken to ensure that it is used safely and appropriately in lab experiments.
未来方向
There are many potential future directions for research involving 5-sec-Butyl-2,3-dimethylpyrazine 1-oxide. One area of interest is the development of new fluorescent probes that are more sensitive and specific for detecting ROS and other free radicals in biological systems. Another area of interest is the use of 5-sec-Butyl-2,3-dimethylpyrazine 1-oxide in clinical settings, such as the diagnosis and treatment of diseases that involve oxidative stress and inflammation. Finally, there is a need for further research into the biochemical and physiological effects of 5-sec-Butyl-2,3-dimethylpyrazine 1-oxide, particularly in relation to its potential therapeutic applications.
合成方法
5-sec-Butyl-2,3-dimethylpyrazine 1-oxide can be synthesized using a variety of methods, including the reaction of 2,3-dimethylpyrazine with butyl hydroperoxide, or the reaction of 2,3-dimethylpyrazine with tert-butyl hydroperoxide. The synthesis of 5-sec-Butyl-2,3-dimethylpyrazine 1-oxide is relatively simple and can be carried out in a laboratory setting using standard chemical techniques.
科学研究应用
5-sec-Butyl-2,3-dimethylpyrazine 1-oxide is widely used in scientific research as a fluorescent probe for detecting and measuring ROS and other free radicals in biological systems. It has been used to study a variety of biological processes, including oxidative stress, inflammation, and cell signaling. 5-sec-Butyl-2,3-dimethylpyrazine 1-oxide has also been used to study the effects of antioxidants and other compounds on ROS levels in cells and tissues.
属性
CAS 编号 |
143463-84-7 |
|---|---|
产品名称 |
5-sec-Butyl-2,3-dimethylpyrazine 1-oxide |
分子式 |
C10H16N2O |
分子量 |
180.25 g/mol |
IUPAC 名称 |
5-butan-2-yl-2,3-dimethyl-1-oxidopyrazin-1-ium |
InChI |
InChI=1S/C10H16N2O/c1-5-7(2)10-6-12(13)9(4)8(3)11-10/h6-7H,5H2,1-4H3 |
InChI 键 |
HFMLNGVTDQWLQD-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=C[N+](=C(C(=N1)C)C)[O-] |
规范 SMILES |
CCC(C)C1=C[N+](=C(C(=N1)C)C)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



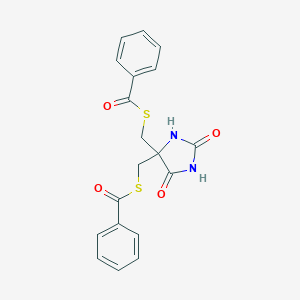
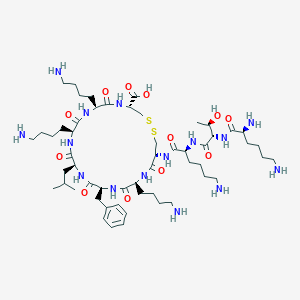
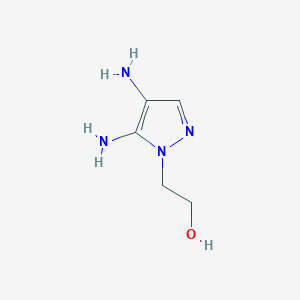

![Methyl N-(6-carbamoylimidazo[1,2-b]pyridazin-2-yl)carbamate](/img/structure/B115268.png)
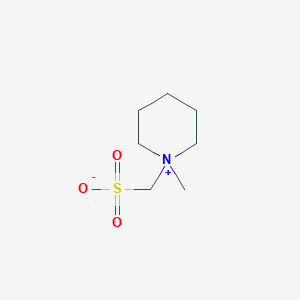
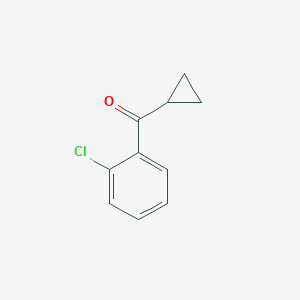
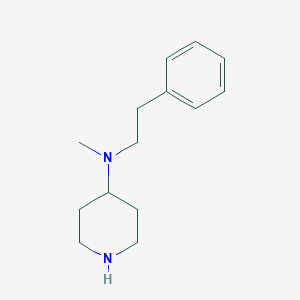

![Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether](/img/structure/B115279.png)



